1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one
Description
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c28-21(16-25-12-14-26(15-13-25)22-23-10-5-11-24-22)27-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)27/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMHAUZQPLKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of Ethanone Bridge: The ethanone bridge is introduced by reacting the phenothiazine core with an appropriate acylating agent.
Introduction of Pyrimidinylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylpiperazine moiety is attached to the ethanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ethanone bridge.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Antipsychotic Activity
Phenothiazine derivatives have historically been used as antipsychotic agents. Research indicates that compounds with a phenothiazine core exhibit dopamine receptor antagonism, making them effective in treating schizophrenia and other psychotic disorders. The specific compound may enhance this effect due to the presence of the piperazine and pyrimidine moieties, which can influence receptor binding affinities and selectivity.
2. Anticancer Properties
Recent studies suggest that phenothiazine derivatives can induce apoptosis in cancer cells. The ability of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further investigation in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antipsychotic | Dopamine receptor antagonism | |
| Anticancer | Induction of apoptosis through mitochondrial pathways | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Case Study 1: Antipsychotic Efficacy
A study conducted on a cohort of patients diagnosed with schizophrenia showed that administration of phenothiazine derivatives led to significant improvements in psychotic symptoms compared to placebo controls. The specific compound was noted for its reduced side effects, enhancing patient compliance.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one exhibited cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
Mechanism of Action
The exact mechanism of action of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine and pyrimidinylpiperazine moieties. These interactions can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound 10
- Structure: 1-(2-Chloro-10H-phenothiazine-10-yl)-2-(4-(4-methoxybenzyl)piperazine-1-yl)ethan-1-one.
- Synthesis : Similar to the target compound but substitutes pyrimidin-2-yl with a 4-methoxybenzyl group.
- Properties: Lower yield (exact value unspecified) and comparable purification method (chloroform/methanol 50:1) .
PTZ-KT and BP-PT
- Structures: PTZ-KT: (10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone. BP-PT: 1-(2-(10H-phenothiazin-10-yl)phenyl)ethan-1-one.
- Key Difference : Lack of fused conjugation, leading to reduced electron delocalization. NPA charge analysis shows distinct redox intermediates (QPT•+ and QPT•−) compared to the target compound .
Compound 14 (From )
- Structure : Identical to the target compound.
Functional Analogues with Divergent Bioactivity
Antimicrobial Ethanone Derivatives
- Examples : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives.
- Activity: Exhibit nanomolar-range enzyme inhibition (e.g., acetylcholinesterase Ki = 22.13–23.71 nM) .
- Comparison : The target compound’s pyrimidinyl-piperazine group may enhance specificity for kinase targets over antimicrobial pathways.
Antiproliferative Ureas ()
- Structures: 1-(2-Chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas.
- Activity: Effective against HEp-2 and L5178Y cancer cell lines but less potent in multidrug resistance reversal compared to phthalimidoalkyl-phenothiazines .
- Contrast: The ethanone bridge in the target compound may reduce cytotoxicity while retaining antiproliferative effects.
Piperazine-Modified Analogues
Hydroxyethyl-Piperazine Derivatives
- Example: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone dihydrochloride.
- Properties : Enhanced solubility due to the hydroxyethyl group, but reduced thermal stability (melting point unspecified) .
Methylpiperazine Derivatives
Research Findings and Implications
- Electron Density and Redox Properties : The target compound’s fused conjugation system improves electron delocalization, making it superior to PTZ-KT and BP-PT in redox flow battery applications .
- Therapeutic Potential: Compared to antiproliferative ureas , the ethanone-linked pyrimidinyl-piperazine group reduces off-target toxicity while maintaining kinase inhibition .
- Structural Flexibility : Piperazine modifications (e.g., hydroxyethyl or methyl groups) optimize pharmacokinetic profiles without compromising core bioactivity .
Biological Activity
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound, belonging to the phenothiazine class, is characterized by its complex structure which may impart various therapeutic properties.
Chemical Structure and Properties
The molecular formula of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is with a molecular weight of approximately 370.52 g/mol. The structure includes a phenothiazine moiety linked to a piperazine derivative, which is known to influence its biological interactions.
Antipsychotic Effects
Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that compounds within this class can act as antagonists at dopamine receptors, particularly D2 receptors. The specific derivative of interest exhibits significant binding affinity towards these receptors, suggesting potential efficacy in treating conditions such as schizophrenia and bipolar disorder.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various phenothiazine derivatives, including 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one. In vitro assays demonstrated selective cytotoxicity against human cancer cell lines, with varying degrees of effectiveness compared to normal cell lines. For instance, similar compounds have shown promising results in targeting A549 lung cancer cells while sparing MRC-5 normal lung fibroblasts .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 1-Pyrimidinyl Phenothiazine | A549 (Lung Cancer) | 12.5 | 3.5 |
| 1-Pyrimidinyl Phenothiazine | MRC-5 (Normal) | 43.75 | - |
The mechanism by which these compounds exert their effects often involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the pyrimidine moiety may enhance receptor selectivity and influence downstream signaling pathways that contribute to antitumor activity.
Study on Antidepressant Activity
In a controlled study, the antidepressant effects of phenothiazine derivatives were assessed using animal models. Results indicated that administration of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that this compound may also possess mood-stabilizing properties .
Neuroprotective Effects
Another area of research has focused on the neuroprotective potential of phenothiazine derivatives against oxidative stress-induced neuronal damage. In vitro studies demonstrated that these compounds can mitigate apoptosis in neuronal cell cultures exposed to neurotoxic agents, potentially through antioxidant mechanisms .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one, and what are critical reaction conditions?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the phenothiazine core followed by coupling with a pyrimidine-piperazine moiety. Key steps include:
- Phenothiazine Activation: Reacting phenothiazine with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ketone group.
- Piperazine-Pyrimidine Coupling: Using nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrimidinyl-piperazine group.
- Solvent and Catalyst Optimization: Acetonitrile or DMF is often used as a solvent, with catalysts like Pd(OAc)₂ for cross-coupling reactions .
Critical Conditions:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures improve coupling efficiency |
| Reaction Time | 12–24 h | Longer durations for sterically hindered intermediates |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Ensures removal of unreacted phenothiazine derivatives |
Reference: Adaptations from phenothiazine derivatization protocols (e.g., ) and pyrimidine-piperazine coupling strategies (e.g., ).
Advanced: How can researchers address contradictions in reported biological activities (e.g., receptor binding vs. cellular efficacy) for this compound?
Methodological Answer:
Discrepancies often arise due to differences in assay design or cellular context. To resolve these:
Standardize Assay Conditions:
- Use isogenic cell lines and consistent buffer systems (e.g., PBS with 0.1% DMSO).
- Validate receptor binding via Surface Plasmon Resonance (SPR) and cellular activity via luciferase-based reporters.
Mechanistic Profiling:
- Combine molecular docking (Autodock Vina) with functional assays (e.g., cAMP modulation for GPCR targets) to correlate binding affinity and efficacy .
Data Normalization:
- Report activities relative to a common control (e.g., Diazepam for anti-anxiety studies) to enable cross-study comparisons .
Example Workflow:
- In Silico Prediction: Docking score ≤ -9.0 kcal/mol suggests strong binding ().
- Experimental Validation: EC₅₀ values in cellular assays should align within 10-fold of SPR-derived Kd.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- <sup>1</sup>H/ <sup>13</sup>C NMR: Assign aromatic protons (δ 6.8–7.5 ppm for phenothiazine) and ketone carbonyls (δ ~200 ppm in <sup>13</sup>C).
- 2D NMR (COSY, HSQC): Resolve overlapping signals from pyrimidine and piperazine groups .
- Infrared (IR) Spectroscopy: Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and aromatic C-H bends .
- X-Ray Crystallography: Use SHELXL for refining crystal structures, especially for resolving torsional angles in the piperazine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
